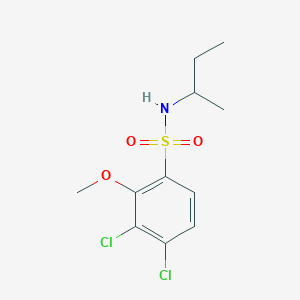

N-(sec-butyl)-3,4-dichloro-2-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(sec-butyl)-3,4-dichloro-2-methoxybenzenesulfonamide” is a complex organic compound. It contains a sec-butyl group, which is a four-carbon alkyl radical or substituent group with a general chemical formula −C4H9 . The compound also has a benzenesulfonamide group, which is a common functional group in organic chemistry, consisting of a benzene ring bonded to a sulfonamide (SO2NH2) group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The sec-butyl, dichloro, methoxy, and sulfonamide groups would each contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the dichloro groups might make the compound susceptible to nucleophilic aromatic substitution reactions . The sulfonamide group could potentially engage in a variety of reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the sec-butyl group could potentially increase its hydrophobicity . The dichloro and sulfonamide groups might contribute to its acidity or basicity .Aplicaciones Científicas De Investigación

Ion Separation and Extraction

- In the field of metallurgy and environmental science, N-(sec-butyl)-3,4-dichloro-2-methoxybenzenesulfonamide can be employed for selective extraction of cesium (Cs) and rubidium (Rb) from complex solutions . Its affinity for these alkali metals makes it useful in separating them from other ions.

Chromatography and Mass Spectrometry

- Researchers use this compound as a reagent in chromatography and mass spectrometry applications . Its stability and selectivity contribute to accurate sample analysis.

Mecanismo De Acción

Target of Action

It is known that compounds with a nitrile group can bring additional benefits including enhanced binding affinity to the target . The sec-butyl group is a four-carbon alkyl radical or substituent group derived from either of the two isomers (n-butane and isobutane) of butane .

Mode of Action

The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .

Biochemical Pathways

It is known that the continuous catalytic formation of n-(butoxymethyl)-2,6-diethyl-n-propylaniline and n-(butoxymethyl)-2-ethylaniline occurs, due to the hydrolysis of chlorine atoms and dealkylation of nitrogenous alkyl chains .

Pharmacokinetics

The nitrile group in pharmaceuticals has been associated with improved pharmacokinetic profiles .

Result of Action

The nitrile group in pharmaceuticals has been associated with enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and assessments of its potential uses in fields like medicine or materials science .

Propiedades

IUPAC Name |

N-butan-2-yl-3,4-dichloro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO3S/c1-4-7(2)14-18(15,16)9-6-5-8(12)10(13)11(9)17-3/h5-7,14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHAUHVXTIWQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5397747.png)

![N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea](/img/structure/B5397752.png)

![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5397758.png)

![N-cyclopropyl-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5397769.png)

![2-{[3-(1-adamantyl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5397781.png)

![2-ethyl-7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397784.png)

![1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5397788.png)

![N-(2,6-dimethyl-4-pyrimidinyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5397794.png)

![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5397809.png)

![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[3-(1H-pyrazol-1-yl)propanoyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5397820.png)

![7-(3-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5397822.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5397838.png)